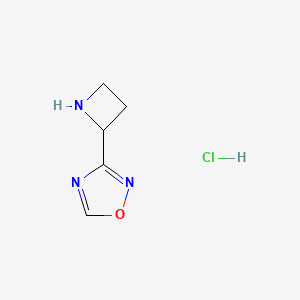

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

Description

Properties

IUPAC Name |

3-(azetidin-2-yl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-2-6-4(1)5-7-3-9-8-5;/h3-4,6H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQUNKPBKOFTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=NOC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173996-96-6 |

Source

|

| Record name | 3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nicotinic Acetylcholine Receptor (nAChR) Agonist Pharmacophore Design

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes, making them significant targets for therapeutic intervention in various neurological disorders.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies underpinning the design of nAChR agonist pharmacophores. We will delve into the structural intricacies of nAChR subtypes, elucidate the key chemical features essential for agonist activity, and present detailed workflows for both ligand-based and structure-based pharmacophore modeling. By integrating established knowledge with modern computational techniques, this document aims to equip researchers, scientists, and drug development professionals with the expertise to rationally design novel and selective nAChR agonists.

Introduction: The Significance of nAChRs as Therapeutic Targets

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are activated by the endogenous neurotransmitter acetylcholine (ACh).[4][5] These receptors are pentameric protein complexes that form a central ion channel permeable to cations like Na+, K+, and in some cases, Ca2+.[6] The diverse family of nAChRs is assembled from a combination of 17 different subunits identified in mammals (α1-α10, β1-β4, γ, δ, and ε), leading to a wide variety of receptor subtypes with distinct pharmacological and physiological profiles.[3][7]

This subunit diversity allows for a remarkable range of functions. For instance, the α4β2 and α7 subtypes are the most abundant in the central nervous system (CNS) and are implicated in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1] Consequently, the development of subtype-selective nAChR agonists has become a major focus in medicinal chemistry, aiming to harness the therapeutic potential of these receptors while minimizing off-target effects.[8][9]

The design of such selective agonists hinges on a deep understanding of the pharmacophore—the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to and activate a specific receptor subtype. This guide will explore the journey from understanding the fundamental biology of nAChRs to the sophisticated computational methods used to define and utilize these pharmacophores in modern drug discovery.

The Structural and Functional Landscape of nAChRs

A foundational understanding of nAChR architecture is paramount for effective pharmacophore design. These receptors are composed of five subunits arranged symmetrically around a central pore.[3][10] Each subunit possesses a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a variable intracellular loop between M3 and M4.[10] The agonist binding site is located at the interface between two subunits in the extracellular domain.[3][6]

Subunit Composition and Diversity

The specific combination of subunits determines the receptor's properties. Neuronal nAChRs can be either homomeric, composed of five identical α subunits (e.g., α7), or heteromeric, typically a combination of α and β subunits (e.g., α4β2).[3][7] The stoichiometry of heteromeric receptors can also vary, further contributing to their diversity. For example, the α4β2 receptor can exist in two different stoichiometries: (α4)2(β2)3 and (α4)3(β2)2.[1] This structural heterogeneity gives rise to a wide spectrum of functional characteristics, including agonist affinity, ion conductance, and desensitization kinetics.[7][10]

The Agonist Binding Site: A Closer Look

The agonist binding site, often referred to as the orthosteric site, is a pocket formed at the interface of two subunits. In heteromeric receptors, the "principal" face is contributed by an α subunit, while the "complementary" face is provided by the adjacent subunit (typically a β subunit).[3] Key interactions within this pocket are crucial for agonist recognition and receptor activation.

A pivotal interaction is the cation-π interaction between the positively charged (cationic) nitrogen of the agonist and the electron-rich aromatic ring of a conserved tryptophan residue on the principal face.[5] Additionally, a hydrogen bond forms between a hydrogen bond acceptor on the agonist (like the carbonyl oxygen of acetylcholine or the pyridine nitrogen of nicotine) and a hydrogen bond donor from the receptor, often a backbone amide group on the complementary face.[5]

The Classical nAChR Agonist Pharmacophore

Decades of research have led to a well-established pharmacophore model for nAChR agonists. This model is characterized by two primary features:

-

A Cationic Center: Typically a protonated or quaternary amine, which engages in the crucial cation-π interaction.[2][5]

-

A Hydrogen Bond Acceptor (HBA): An electronegative atom, such as an oxygen or nitrogen, capable of forming a hydrogen bond.[2][5]

The spatial relationship between these two features is critical for activity. Studies have defined specific distance and angular constraints for optimal agonist binding. For instance, one model for α4β2 agonists proposed a distance of 7.3-8.0 Å between the cationic center and the HBA.

Subtype-Specific Pharmacophore Refinements

While the classical model provides a general framework, subtype selectivity requires more nuanced pharmacophore designs. Different nAChR subtypes present unique topographies and amino acid residues within their binding sites, which can be exploited to develop selective ligands.

For example, pharmacophore models for the α4β2 receptor often include features like hydrophobic regions and a planar ring, while models for the α7 receptor may accommodate a non-planar ring region.[1] Furthermore, unique binding sites, such as the α4α4 interface in the (α4)3(β2)2 stoichiometry, present opportunities for developing highly selective modulators with distinct pharmacophoric requirements.[11]

The following table summarizes key pharmacophoric features for different nAChR subtypes, derived from various studies.

| Receptor Subtype | Key Pharmacophoric Features | Representative Agonists |

| α4β2 | Cationic Center, Hydrogen Bond Acceptor, Hydrophobic Regions, Planar Ring[1] | Nicotine, Varenicline, Cytisine[2] |

| α7 | Cationic Center, Hydrogen Bond Acceptor, Potential for Non-Planar Ring[1] | Choline, GTS-21, PNU-282987[12][13] |

| Muscle-type | Cationic Center, Hydrogen Bond Acceptor (specific spatial arrangement) | Acetylcholine, Anatoxin-a[2] |

| α3β4 | Cationic Center, Hydrogen Bond Acceptor | Epibatidine, SIB-1553A |

Methodologies for Pharmacophore Model Development

The development of a robust pharmacophore model is a critical step in rational drug design. Two primary approaches are employed: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling

This approach is utilized when the three-dimensional structure of the target receptor is unknown or of low resolution. It relies on the principle that a set of molecules that bind to the same receptor must share common chemical features arranged in a similar spatial orientation.

A typical ligand-based workflow involves:

-

Data Set Preparation: A collection of known agonists with a range of activities is compiled.

-

Conformational Analysis: The three-dimensional structures of these ligands are generated and their conformational flexibility is explored.

-

Feature Identification and Alignment: Common chemical features (e.g., H-bond acceptors/donors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) are identified and the molecules are aligned based on these features.

-

Pharmacophore Model Generation: A hypothesis is generated that represents the common features and their spatial arrangement.

-

Model Validation: The model's ability to distinguish between active and inactive compounds is assessed using a test set of molecules.

The following diagram illustrates a generalized workflow for ligand-based pharmacophore modeling.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

With the increasing availability of high-resolution structures of nAChRs and their homologs (like the acetylcholine-binding protein, AChBP), structure-based methods have become increasingly powerful.[5] This approach directly utilizes the three-dimensional structure of the receptor's binding site to define the pharmacophore.

A typical structure-based workflow includes:

-

Receptor Structure Preparation: A high-quality crystal or cryo-EM structure of the nAChR (or a homology model) is obtained and prepared.

-

Binding Site Identification: The agonist binding pocket is identified and characterized.

-

Interaction Mapping: The key interaction points between the receptor and a bound ligand (or predicted interaction sites) are mapped. This includes identifying potential hydrogen bonds, ionic interactions, and hydrophobic contacts.

-

Pharmacophore Feature Generation: Pharmacophore features are generated based on these interaction points.

-

Model Refinement and Validation: The model is refined and validated, often by docking a set of known ligands and assessing the model's ability to predict their binding modes and activities.

The following diagram illustrates a generalized workflow for structure-based pharmacophore modeling.

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application of Pharmacophore Models in Drug Discovery

Once a validated pharmacophore model is established, it becomes a powerful tool in the drug discovery pipeline. Its primary applications include:

-

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large compound libraries to identify novel molecules that possess the desired chemical features and spatial arrangement.[1][14] This is a cost-effective method for enriching the hit rate in subsequent experimental screening.

-

De Novo Design: Pharmacophore models can guide the design of entirely new molecules by providing a template of essential features. This can involve fragment-based approaches where molecular fragments corresponding to different pharmacophoric features are linked together.

-

Lead Optimization: During the lead optimization phase, the pharmacophore model can be used to guide chemical modifications to improve a compound's potency, selectivity, and pharmacokinetic properties while ensuring that the key interactions with the receptor are maintained.

The integration of pharmacophore modeling with other computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, further enhances the drug design process.[15][16][17]

Future Directions and Conclusion

The field of nAChR agonist pharmacophore design is continually evolving. The increasing availability of high-resolution receptor structures, including those of different subtypes and in various functional states, will enable the development of more accurate and dynamic pharmacophore models. Furthermore, the application of machine learning and artificial intelligence is poised to revolutionize how we analyze structure-activity relationships and predict the biological activity of novel compounds.

References

-

Hurst, R., Rollema, H., & Bertrand, D. (2013). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International review of neurobiology, 109, 1-46. [Link]

-

de Oliveira, R. J. R., et al. (2022). Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors. Molecules, 27(23), 8235. [Link]

-

Nilsson, J. L. G., et al. (2001). An improved nicotinic pharmacophore and a stereoselective CoMFA-model for nicotinic agonists acting at the central nicotinic acetylcholine receptors labelled by. Journal of medicinal chemistry, 44(6), 949-959. [Link]

-

Dougherty, D. A. (2008). Nicotinic acetylcholine receptors: the Cys-loop superfamily of ligand-gated ion channels. The Journal of general physiology, 131(6), 497-501. [Link]

-

Cashin, A. L., et al. (2005). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 102(43), 15355-15360. [Link]

-

Wikipedia. Nicotinic agonist. [Link]

-

Wikipedia. Nicotinic acetylcholine receptor. [Link]

-

Kesters, M., et al. (2021). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. The Journal of Physical Chemistry B, 125(11), 2841-2851. [Link]

-

Yu, R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 589719. [Link]

-

K-L, T., et al. (2019). New Resensitizers for the Nicotinic Acetylcholine Receptor by Ligand-Based Pharmacophore Modeling. Current pharmaceutical design, 25(4), 441-450. [Link]

-

Chen, J., et al. (2009). Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. Journal of molecular modeling, 15(12), 1481-1492. [Link]

-

ResearchGate. Model of the nicotinic receptor pharmacophore. [Link]

-

ScienceDirect. Nicotinic Acetylcholine Receptors in Health and Disease. [Link]

-

G, G., et al. (2004). Neuronal Nicotinic Acetylcholine Receptor Agonists: Pharmacophores, Evolutionary QSAR and 3D-QSAR models. Current topics in medicinal chemistry, 4(4), 385-402. [Link]

-

Papke, R. L., et al. (2014). The minimal pharmacophore for silent agonism of the α7 nicotinic acetylcholine receptor. The Journal of pharmacology and experimental therapeutics, 351(1), 134-144. [Link]

-

Glennon, R. A. (2004). Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models. Current topics in medicinal chemistry, 4(4), 403-417. [Link]

-

Chen, J., et al. (2009). Computational modeling study of human nicotinic acetylcholine receptor for developing new drugs in the treatment of alcoholism. Journal of molecular modeling, 15(12), 1481-1492. [Link]

-

Bunnelle, W. H., Dart, M. J., & Schrimpf, M. R. (2006). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Frontiers in Medicinal Chemistry, 2, 195-247. [Link]

-

Schrimpf, M. R., et al. (2012). SAR of α7 nicotinic receptor agonists derived from tilorone: exploration of a novel nicotinic pharmacophore. Bioorganic & medicinal chemistry letters, 22(4), 1633-1638. [Link]

-

S, S., et al. (2019). Computational Approaches for Drug Discovery. Molecules (Basel, Switzerland), 24(17), 3048. [Link]

-

Luo, H., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Journal of cheminformatics, 10(1), 16. [Link]

-

Beinat, C., et al. (2016). The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. Current pharmaceutical design, 22(14), 2045-2063. [Link]

-

Synapse. What are the new molecules for NIACR1 agonists?. [Link]

-

G, G., et al. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Current medicinal chemistry, 9(2), 199-220. [Link]

-

Alkondon, M., et al. (1999). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(7), 2693-2705. [Link]

-

Marks, M. J., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Molecular pharmacology, 72(4), 848-859. [Link]

-

Callahan, P. M., et al. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 21(3), 321-331. [Link]

-

ResearchGate. Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. [Link]

-

Yu, R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in pharmacology, 11, 589719. [Link]

-

ResearchGate. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. [Link]

-

YouTube. SAR of Acetylcholine (SAR of Parasympathomimetics) (Explained with structures). [Link]

-

News-Medical.Net. An Introduction to Nicotinic ACh Receptors. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 3. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 8. Design of Ligands for the Nicotinic Acetylcholine Receptors: The ...: Ingenta Connect [ingentaconnect.com]

- 9. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Therapeutic Potential of Azetidine Derivatives for Neurodegenerative Diseases

Executive Summary: The Azetidine Advantage

In the landscape of neurodegenerative drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a mere chemical curiosity to a "privileged scaffold." Historically overshadowed by its 5- and 6-membered counterparts (pyrrolidines and piperidines), the azetidine moiety offers unique physicochemical properties driven by its inherent ring strain (~25 kcal/mol).

For the medicinal chemist, the azetidine ring functions as more than just a spacer; it is a metabolic gatekeeper and a lipophilicity modulator. Its inclusion often lowers logP values compared to larger rings while maintaining or improving basicity, a critical factor for CNS penetration and off-target avoidance. This guide analyzes the therapeutic utility of azetidine derivatives, focusing on S1P receptor modulation (Multiple Sclerosis) and Cholinergic restoration (Alzheimer’s Disease), supported by validated protocols and mechanistic insights.

Chemical Biology: Why the Four-Membered Ring?

The strategic replacement of a piperidine or pyrrolidine ring with an azetidine—often termed "ring contraction"—can drastically alter a lead compound's fate.

Physicochemical Causality

-

Metabolic Stability: The high ring strain of azetidine makes the adjacent C-H bonds less susceptible to oxidative metabolism (e.g., N-dealkylation) compared to less strained rings.

-

Basicity Modulation: Azetidines are generally more basic than their open-chain analogs but can be less basic than pyrrolidines depending on substitution, allowing for fine-tuning of pKa to optimize Blood-Brain Barrier (BBB) permeability.

-

Vectorial Control: The rigid geometry of the 4-membered ring directs substituents into precise vectors, often enhancing selectivity for GPCR binding pockets (e.g., S1P receptors).

Visualization: The Azetidine Chemical Space

The following diagram illustrates the logical flow of selecting an azetidine scaffold during lead optimization.

Figure 1: Decision logic for azetidine bioisosterism in CNS drug discovery.

Case Study I: S1P Receptor Modulation (Siponimod)

Siponimod (Mayzent) represents the clinical pinnacle of azetidine utility. It is a selective sphingosine-1-phosphate (S1P) receptor modulator (S1P1/S1P5) approved for Secondary Progressive Multiple Sclerosis (SPMS).[1][2]

Mechanism of Action: Functional Antagonism

Unlike simple antagonists, Siponimod acts as a functional antagonist. It initially activates the S1P1 receptor, triggering

Figure 2: Functional antagonism mechanism of Siponimod at the S1P1 receptor.

Validated Protocol: Synthesis of the Siponimod Core

Context: The formation of the azetidine-amino acid core is the critical step in Siponimod synthesis, typically achieved via reductive amination.

Protocol: Reductive Amination for Siponimod Precursor Source Validation: Adapted from ACS Med. Chem. Lett. 2013, 4, 3, 333–337.

Materials:

-

Aldehyde Intermediate: (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (1.0 eq)

-

Amine: Azetidine-3-carboxylic acid (1.2 eq)[4]

-

Solvent: Methanol (anhydrous)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (3.0 eq)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under

, dissolve the Aldehyde Intermediate in anhydrous Methanol (0.1 M concentration). Add Azetidine-3-carboxylic acid and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde and formation of imine. -

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise over 20 minutes to prevent exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Quench: Quench reaction with saturated aqueous

. -

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). The azetidine product is amphoteric; adjust aqueous pH to ~6 (isoelectric point) to maximize extraction efficiency.

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via preparative HPLC or crystallization (ethanol/heptane) as described in patent literature (WO2019064184A1).

Case Study II: Cholinergic Restoration (Azetidine-Tacrine Hybrids)

While Siponimod targets inflammation, azetidine derivatives are also pioneering "Multi-Target Directed Ligands" (MTDLs) for Alzheimer's. By hybridizing Tacrine (a potent but hepatotoxic AChE inhibitor) with an azetidine ring, researchers aim to maintain potency while reducing toxicity and enhancing bioavailability.

Comparative Potency Data

The following table summarizes the inhibitory potential of Azetidine-Tacrine hybrids compared to standard therapeutics.

| Compound ID | Target | IC50 (µM) | Mechanism | Selectivity (AChE/BChE) |

| Tacrine (Standard) | AChE | 0.19 | Reversible Inhibitor | Low |

| Compound 8i | AChE | 0.39 | Dual Binding (CAS/PAS) | Balanced |

| Compound 8i | BChE | 0.28 | Dual Binding | Balanced |

| Donepezil | AChE | 0.02 | Reversible Inhibitor | High (AChE) |

| A-85380 | nAChR ( | ~0.01 (Ki) | Agonist | High ( |

Data Source: Synthesized from MDPI Molecules 2020, 25(3), 483 and related SAR studies.

Validated Protocol: Ellman’s Assay for AChE Inhibition

Context: This assay quantifies the inhibitory capacity of your azetidine derivative against Acetylcholinesterase.

Materials:

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

Step-by-Step Methodology:

-

Preparation: Dissolve the azetidine test compound in DMSO (ensure final DMSO concentration <1% in assay). Prepare serial dilutions (e.g.,

to -

Incubation: In a 96-well plate, add:

-

150 µL Phosphate Buffer (pH 8.0)

-

20 µL Test Compound Solution

-

20 µL AChE Enzyme Solution (0.2 U/mL)

-

Incubate at 25°C for 10 minutes.

-

-

Reaction Initiation: Add 10 µL of DTNB/ATCh mixture (1:1 ratio of 10 mM DTNB and 15 mM ATCh).

-

Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Analysis: Calculate the velocity (

) of the reaction (slope of Abs vs. Time). Determine % Inhibition:

Emerging Frontiers: GluN2B and Nicotinic Receptors[7]

Beyond S1P and AChE, the azetidine scaffold is expanding into glutamatergic signaling.

-

GluN2B Antagonists: Derivatives of ifenprodil containing azetidine moieties are being explored to reduce the psychotomimetic side effects associated with non-selective NMDA antagonists. The azetidine ring is used to rigidify the linker between the aromatic pharmacophores, improving subunit selectivity.

-

Nicotinic Agonists (A-85380): The compound A-85380 (3-(2-azetidinylmethoxy)pyridine) remains a gold-standard PET ligand and pharmacological probe. Its structure highlights the ability of the azetidine nitrogen to mimic the pyrrolidine nitrogen of nicotine, but with higher affinity for

receptors due to reduced conformational entropy.

References

-

Siponimod Discovery & Chemistry: Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[5] ACS Medicinal Chemistry Letters. Link

-

Siponimod Clinical Efficacy (EXPAND Trial): Kappos, L., et al. (2018).[2] "Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study." The Lancet. Link

-

Azetidine-Tacrine Hybrids: Wang, Y., et al. (2020). "Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases." Molecules. Link

-

Azetidine Synthesis (Strain Release): "Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines." Nature Communications. Link

-

A-85380 Characterization: Koren, A. O., et al. (1998). "Synthesis and biological evaluation of 5-iodo-3-(2-azetidinylmethoxy)pyridine (5-I-A-85380)." Journal of Medicinal Chemistry. Link

Sources

- 1. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials [frontiersin.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. WO2019064185A1 - Parenteral formulation comprising siponimod - Google Patents [patents.google.com]

- 5. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Azetidin-2-yl)-1,2,4-oxadiazole from amidoxime precursors

Application Note: Synthesis of 3-(Azetidin-2-yl)-1,2,4-oxadiazole from Amidoxime Precursors

Executive Summary

The 3-(azetidin-2-yl)-1,2,4-oxadiazole moiety represents a privileged scaffold in medicinal chemistry, acting as a conformationally restricted bioisostere of proline or isoxazole esters. It is increasingly utilized in S1P1 receptor modulators and various anti-inflammatory programs. However, the high ring strain of the azetidine core (~25.4 kcal/mol) presents unique synthetic challenges, particularly regarding stability during the harsh thermal dehydration steps typically required for 1,2,4-oxadiazole formation.

This guide details a robust, field-proven protocol prioritizing the T3P® (Propylphosphonic anhydride) mediated one-pot cyclization. Unlike classical acid chloride methods that require high temperatures (refluxing pyridine/toluene), the T3P method proceeds under milder conditions, preserving the integrity of the strained azetidine ring and N-protecting groups (e.g., Boc).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "Amidoxime Route" (Tiemann synthesis), where the azetidine ring provides the amidoxime component. This places the azetidine at the 3-position of the resulting oxadiazole.

Figure 1: Retrosynthetic logic for the 3-(azetidin-2-yl)-1,2,4-oxadiazole scaffold.

Precursor Preparation: N-Boc-Azetidine-2-amidoxime

Before cyclization, the nitrile must be converted to the amidoxime. This reaction is generally robust but requires careful handling of hydroxylamine.

Reagents:

-

N-Boc-azetidine-2-carbonitrile (1.0 equiv)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 equiv)[1]

-

Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.2 equiv)

-

Solvent: Ethanol/Water (3:1 v/v) or Methanol.

Protocol:

-

Dissolution: Dissolve N-Boc-azetidine-2-carbonitrile in Ethanol/Water.

-

Free Basing: Add NaHCO₃ and NH₂OH·HCl.

-

Reaction: Heat to 70–80 °C for 4–6 hours. Note: Monitor by LCMS. The conversion is usually clean.

-

Workup: Concentrate to remove ethanol. Dilute with water and extract with Ethyl Acetate (EtOAc).[1]

-

Purification: The crude amidoxime is often pure enough (>95%) for the next step. If necessary, recrystallize from hexanes/EtOAc. Do not use silica chromatography with methanol/ammonia if possible, as amidoximes can degrade.

Core Protocol: T3P-Mediated One-Pot Cyclization

This is the recommended method for drug discovery applications due to its mildness, high yield, and tolerance of diverse functional groups on the carboxylic acid partner.

Mechanism of Action

T3P acts as a dual activation agent. It activates the carboxylic acid to form an active ester, which is attacked by the amidoxime oxygen. The byproduct is a water-soluble phosphonate, driving the equilibrium and simplifying purification.

Figure 2: Workflow for T3P-mediated one-pot synthesis.

Detailed Methodology

Materials:

-

N-Boc-Azetidine-2-amidoxime (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) (Preferred for ease of workup) or DMF (for solubility).

Step-by-Step:

-

Activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in EtOAc (0.2 M concentration). Add the Base (3.0 equiv).

-

Reagent Addition: Add T3P solution (1.5 equiv initially) dropwise at room temperature (RT). Stir for 10–15 minutes to generate the activated acid species.

-

Coupling: Add the N-Boc-Azetidine-2-amidoxime (1.0 equiv) in one portion.

-

O-Acylation Check: Stir at RT for 30–60 minutes.

-

Checkpoint: LCMS should show the O-acyl amidoxime intermediate (M+H = Mass of Acid + Mass of Amidoxime - 18).

-

-

Cyclization: Add the remaining T3P (1.0–1.5 equiv) and heat the mixture to 80 °C (reflux for EtOAc).

-

Why add more T3P? The second portion acts specifically as a dehydrating agent to force ring closure.

-

-

Monitoring: Monitor by LCMS. Reaction typically completes in 4–12 hours.

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc.[2]

-

Critical Wash: Wash 2x with water, 1x with saturated NaHCO₃, and 1x with brine. T3P byproducts are water-soluble and are removed here.

-

-

Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Alternative Protocol: CDI-Mediated Synthesis

Use this method if T3P is unavailable or if the carboxylic acid partner is very inexpensive.

-

Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add Carbonyldiimidazole (CDI) (1.2 equiv). Stir at RT for 1 hour (CO₂ evolution observed).

-

Coupling: Add N-Boc-Azetidine-2-amidoxime (1.0 equiv). Stir at RT for 2 hours.

-

Cyclization: Heat to 100–110 °C for 4–8 hours.

-

Caution: Higher temperatures increase the risk of Boc-deprotection or azetidine ring opening compared to the T3P method.

-

Comparison of Methods

| Feature | Method A: T3P (Recommended) | Method B: CDI | Method C: Acid Chloride |

| Temperature | Mild (80 °C) | High (100–110 °C) | High (Reflux Pyridine) |

| Purification | Easy (Water-soluble byproducts) | Moderate (Imidazole removal) | Difficult (Pyridine removal) |

| Ring Stability | High (Best for Azetidines) | Moderate | Low (Risk of degradation) |

| Atom Economy | Good | Moderate | Poor |

Quality Control & Troubleshooting

NMR Validation (¹H NMR in CDCl₃):

-

Azetidine Ring: Look for the multiplet of the methine proton at the 2-position (chiral center). In the oxadiazole product, this shifts downfield (typically δ 5.1 – 5.4 ppm ) compared to the amidoxime precursor due to the electron-withdrawing nature of the oxadiazole ring.

-

Boc Group: Strong singlet at ~1.4 ppm (9H).

-

Oxadiazole Carbon (¹³C): The C-5 carbon of the 1,2,4-oxadiazole typically appears around 175–180 ppm .

Common Issues:

-

Issue: Incomplete cyclization (O-acyl intermediate persists).

-

Fix: Add 1.0 equiv more T3P and increase temp by 10 °C. Ensure solvent is dry.

-

-

Issue: Loss of Boc group.

-

Fix: Ensure reaction temperature does not exceed 80 °C. If using DMF, ensure it is acid-free. Switch to T3P in EtOAc.

-

-

Issue: Azetidine ring opening.

-

Fix: Avoid strong nucleophiles or mineral acids during workup. Keep pH neutral/mildly basic.

-

Safety & Handling

-

Hydroxylamine: Potentially explosive upon heating. Never heat the free base in the absence of solvent. Ensure all hydroxylamine is consumed or quenched before high-temperature workup.

-

Azetidines: While N-Boc azetidines are stable, the ring strain makes them susceptible to nucleophilic attack under acidic conditions.

-

T3P: Corrosive. Reacts vigorously with water. Handle in a fume hood.

References

-

T3P General Protocol: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Synlett, 2009. Link

-

Azetidine Stability: Doda, K., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 2021. Link

-

CDI Method: Rhee, J. "One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters, 2001. Link

-

Oxadiazole Medicinal Chemistry: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

Sources

Application Note: Cysteine-Targeting Electrophile Profiling of Azetidinyl Oxadiazoles

Executive Summary

The renaissance of covalent drug discovery has necessitated the expansion of the "electrophilic toolbox" beyond traditional acrylamides (Michael acceptors). Azetidinyl oxadiazoles have emerged as a premier class of sp3-rich, tunable electrophiles that target cysteine residues via a distinct ring-opening mechanism rather than the conventional nucleophilic aromatic substitution (

This guide details the operational workflows for characterizing these warheads. We integrate Scalable Thiol Reactivity Profiling (STRP) for high-throughput intrinsic reactivity screening with IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) for global proteomic selectivity analysis. These protocols are designed to validate azetidinyl oxadiazoles as potent, selective cysteine modifiers in complex biological systems.[1]

Chemical Basis: The Azetidinyl Oxadiazole Warhead

Unlike flat heteroaromatic electrophiles, the azetidinyl oxadiazole scaffold leverages the strain of the four-membered azetidine ring to modulate reactivity.

Mechanism of Action

The reaction proceeds via an

-

Resting State: The azetidine nitrogen donates electron density into the oxadiazole, tuning its susceptibility to nucleophiles.

-

Transition State: The cysteine thiolate attacks the oxadiazole carbon.

-

Product: The oxadiazole ring opens, forming a stable thio-adduct. This irreversibility is critical for sustained target engagement.

Mechanism Visualization

Figure 1: The reaction trajectory of azetidinyl oxadiazoles involves a strain-release driven ring-opening upon cysteine attack.

Protocol A: Scalable Thiol Reactivity Profiling (STRP)

Purpose: To determine the intrinsic reactivity (

Materials

-

Probe: Cysteine-reactive fluorogenic probe (e.g., conjugated maleimide or specific STRP sensor).

-

Substrate: Azetidinyl oxadiazole library (10 mM DMSO stocks).

-

Buffer: PBS, pH 7.4 (physiological) and pH 8.0 (accelerated).

-

Instrument: Fluorescence plate reader (Ex/Em compatible with probe).

Experimental Workflow

-

Preparation: Dilute compounds to 50 µM in PBS (pH 7.4) in a black 384-well plate.

-

Incubation: Add model cysteine peptide (e.g., GSH or N-acetylcysteine) at 500 µM (10x excess). Incubate for 60 minutes at 37°C.

-

Note: The azetidinyl oxadiazole reacts with the cysteine, consuming it.

-

-

Readout: Add the fluorogenic cysteine-sensor probe.

-

Logic: If the compound is reactive, it consumes the free cysteine. The sensor probe will have no cysteine to react with, resulting in low fluorescence .

-

Control: DMSO-only wells (100% fluorescence signal).

-

-

Calculation:

Acceptance Criteria

| Parameter | Threshold | Interpretation |

| Reactivity (pH 7.4) | > 50% consumption | Highly reactive; potential for off-targets. |

| Reactivity (pH 7.4) | 10–50% consumption | "Goldilocks" Zone: Tunable for specific protein microenvironments. |

| Reactivity (pH 7.4) | < 10% consumption | Inert; requires structural optimization or pH 8.0 re-test. |

Protocol B: Global Profiling via isoTOP-ABPP

Purpose: To map the selectivity of "Goldilocks" hits across the native proteome. This protocol distinguishes specific binding (ligandability) from non-specific promiscuity.

Principle

We use Competitive IsoTOP-ABPP . The proteome is treated with the azetidinyl oxadiazole (or vehicle).[1][2] Remaining free cysteines are then labeled with an Iodoacetamide-Alkyne (IA-alkyne) probe. "Heavy" and "Light" isotopically labeled tags allow quantification.[3][4][5]

-

Target Cysteine: High Light/Heavy ratio (Compound blocks IA-alkyne labeling).

-

Non-Target: Ratio ≈ 1.0 (Compound does not bind).

Workflow Diagram

Figure 2: Competitive IsoTOP-ABPP workflow for defining the azetidinyl oxadiazole target landscape.

Detailed Steps

Step 1: Proteome Preparation & Treatment

-

Lysis: Lyse cells (e.g., HEK293T) in PBS containing 0.1% Triton X-100. Crucial: Do not use DTT or strong denaturants yet.

-

Competition:

-

Sample A: Add Azetidinyl Oxadiazole (10–50 µM).

-

Sample B: Add DMSO.

-

Incubate 1 hour at 25°C (or 37°C).

-

Step 2: Probe Labeling (The "Chase")

-

Add IA-Alkyne (100 µM final) to both samples.

-

Incubate 1 hour at Room Temp (RT). This labels all cysteines not bound by your drug.

Step 3: Click Chemistry & Tagging

-

React Sample A with Heavy -TEV-Biotin-Azide tag.

-

React Sample B with Light -TEV-Biotin-Azide tag.

-

Catalyst Mix: 1 mM CuSO4, 100 µM TBTA, 1 mM TCEP. Incubate 1 hour.

-

Combine: Mix Sample A and B at a 1:1 ratio (by protein mass).

Step 4: Enrichment & Digestion[3]

-

Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

-

Resuspend and bind to Streptavidin-Agarose beads .

-

Digest 1 (Tryptic): Add Trypsin to beads (overnight). This digests the protein backbone but leaves the labeled cysteine peptide attached to the bead via biotin. Wash beads extensively.

-

Digest 2 (Elution): Add TEV Protease . This cleaves the specific linker in the tag, releasing only the probe-labeled cysteine peptides for MS analysis.

Data Analysis & Interpretation

Calculating the Ratio (R)

The Mass Spectrometer measures the area under the curve (AUC) for the Light (DMSO) and Heavy (Drug) peptides.

Interpreting the R Value

| Ratio (R) | Classification | Biological Implication |

| R > 4.0 | Hit (Target) | >75% occupancy. The drug successfully blocked the probe. These are your primary targets. |

| R ≈ 1.0 | Non-Binder | The drug did not react with this cysteine. |

| R > 20.0 | Super-Reactive | Highly sensitive cysteine; check if the drug is promiscuous by looking at total hit count. |

Troubleshooting Selectivity

If the dataset shows >100 cysteines with R > 4.0:

-

Reduce Concentration: Retest at 1 µM or 5 µM.

-

Check Scaffold: The azetidine ring might be too strained. Add steric bulk (methyl groups) to the azetidine to reduce non-specific ring opening.

References

-

Primary Methodology (STRP & Azetidinyl Oxadiazoles)

-

IsoTOP-ABPP Protocol

-

Covalent Inhibitor Design

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

-

-

Cysteine Profiling Review

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[4]

-

Sources

- 1. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. scribd.com [scribd.com]

- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Heterocyclic Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth answers and troubleshooting for the unique challenges presented by hygroscopic hydrochloride (HCl) salts of heterocyclic amines. These materials are crucial in pharmaceutical development, but their propensity to absorb atmospheric moisture can compromise experimental accuracy, stability, and reproducibility. This resource is designed to equip you with the expertise to handle these compounds with confidence and precision.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common introductory questions about the nature and problems of hygroscopic amine salts.

Q1: What makes hydrochloride salts of heterocyclic amines so hygroscopic?

A: The hygroscopicity of these salts stems from the strong ionic character of the hydrochloride group and the presence of polar heterocyclic amines. These components have a high affinity for water molecules, which are polar, and can readily form hydrogen bonds.[1][2] The crystalline structure of the salt can also play a role; amorphous (disordered) forms or specific crystal lattices may have more sites accessible to water molecules.[1][3]

Q2: What are the primary consequences of improper handling?

A: Ignoring the hygroscopic nature of these compounds can lead to significant experimental errors and product failures. Key issues include:

-

Inaccurate Weighing: The sample's weight will continuously increase as it absorbs moisture, making it impossible to determine the true mass of the active compound. This leads to errors in solution concentration and downstream quantitative analysis.[4][5]

-

Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2][4]

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the compound's purity and stability over time.[3][5][6]

-

Altered Physicochemical Properties: Water absorption can change a compound's crystal structure, solubility, and dissolution rate, which is a critical concern in drug development.[2][7]

Q3: My compound has turned into a sticky or oily sludge. What happened?

A: This is a classic sign of severe moisture absorption, a phenomenon known as deliquescence, where the solid dissolves in the water it has absorbed from the air.[2][4][8] It indicates that the compound is extremely hygroscopic and has been exposed to ambient humidity for too long. In some cases, it can also suggest degradation.[9] The material in this state is generally unsuitable for experiments requiring accurate solid weighing.

Section 2: Troubleshooting Guide - Storage & Handling Protocols

This section provides actionable solutions to common problems encountered in the lab.

Q4: My balance reading is constantly drifting upwards while weighing my sample. How can I get an accurate weight?

A: This upward drift is a direct result of the sample absorbing atmospheric moisture.[10] To obtain an accurate weight, you must minimize the sample's exposure to air.

Troubleshooting Protocol: Accurate Weighing

-

Environment is Key: The ideal solution is to weigh the compound inside a controlled environment.

-

Glove Box: A glove box with an inert atmosphere (nitrogen or argon) is the gold standard for handling highly sensitive compounds.[11][12][13] It provides a moisture-free environment for the entire process.

-

Low-Humidity Chamber/Glove Bag: If a full glove box is unavailable, a balance enclosure with a nitrogen purge or a simple glove bag can provide a temporary low-humidity environment.[13][14][15]

-

-

Weighing by Difference (for less sensitive compounds): This technique minimizes exposure time.

-

Pre-weigh a sealed, clean, and dry vial with its cap.

-

In a low-humidity environment (if possible), quickly add the approximate amount of powder to the vial and seal it immediately.

-

Reweigh the sealed vial. The difference between the second and first weights is the mass of your compound.[16]

-

-

Work Quickly: Regardless of the method, speed is essential. Prepare everything in advance so you can open the main container, dispense the sample, and reseal it as quickly as possible.[17][18]

-

Use Appropriate Containers: Use vials with tight-fitting caps. For highly sensitive materials, vials with septa are ideal, allowing for solvent addition via syringe without opening the container.[19][20]

Workflow: Selecting the Correct Handling Environment

Caption: Decision tree for choosing the appropriate handling environment.

Q5: What is the best way to store these compounds for long-term stability?

A: Proper storage is critical to prevent degradation and moisture uptake over time.[8]

Storage Recommendations

| Storage Condition | Suitability | Rationale |

| Inert Atmosphere Glove Box | Excellent | The ultimate protection from both moisture and oxygen. Ideal for highly sensitive or valuable compounds.[12][21] |

| Sealed Container in a Desiccator | Good | A tightly sealed container placed inside a glass desiccator with an active desiccant (e.g., Drierite®, silica gel) is a common and effective method.[22] Ensure the desiccant is regularly refreshed. |

| Original Manufacturer's Container | Fair to Poor | While suitable for short-term storage, repeated opening and closing of the main container introduces moisture.[22] It is best to aliquot the material into smaller, single-use vials.[4] |

| Refrigeration/Freezing | Use with Caution | Cold temperatures can slow degradation, but can also cause moisture to condense on the container when it is removed. Always allow the container to warm to room temperature before opening to prevent this.[23] |

Pro-Tip: For an extra layer of protection, wrap the cap and neck of the primary container with Parafilm® before placing it in a desiccator or secondary container.[22]

Section 3: Analytical & Experimental Challenges

Q6: I prepared a 10 mg/mL solution, but my analytical results (HPLC, NMR) suggest the concentration is lower. What went wrong?

A: This is a classic consequence of weighing a hygroscopic compound that has already absorbed water.[4] The weight you measured was part compound and part water. When you dissolved it, the actual mass of the active compound was less than you intended, leading to a lower-than-expected concentration.

Troubleshooting Protocol: Verifying Concentration

-

Determine Water Content: The most direct way to address this is to quantify the water content of your solid material using Karl Fischer (KF) titration.[17][19] This technique is highly specific for water and can determine content from ppm levels to high percentages.[24] Once you know the % water, you can apply a correction factor to your weighed mass.

-

Standardize the Stock Solution: If you cannot perform KF titration on the solid, you can prepare a stock solution and then determine its precise concentration using a quantitative method like qNMR (quantitative NMR) or by creating a calibration curve with a certified reference standard via HPLC-UV.[4]

-

Re-prepare the Sample: The best practice is to re-prepare the sample, this time using the stringent weighing protocols described in Q4 to prevent moisture absorption from the start.

Q7: My compound is difficult to dissolve, even in solvents where it should be soluble. Could hygroscopicity be the cause?

A: Yes, indirectly. While absorbed water might slightly change solubility, the more common issue is that the "wet" powder forms clumps or a sticky mass upon contact with the solvent. This reduces the effective surface area, dramatically slowing the dissolution rate.

Troubleshooting Dissolution

-

Use Anhydrous Solvents: Ensure the solvent you are using is dry, as excess water in the solvent can exacerbate the problem.

-

Vigorous Agitation: Use sonication or vigorous vortexing immediately after adding the solvent to break up any aggregates before they can form a large, slow-dissolving mass.

-

Add Solid to Solvent: Add the weighed solid to a flask already containing the solvent and a stir bar, rather than adding solvent onto the powder. This promotes rapid dispersion.

-

Gentle Warming: If the compound is thermally stable, gently warming the solution can increase the dissolution rate. Always check the compound's stability data first.

Section 4: Formulation & Development FAQs

Q8: For drug development, are there formulation strategies to mitigate the hygroscopicity of an API?

A: Absolutely. Managing hygroscopicity is a major focus in pharmaceutical formulation to ensure product stability and shelf-life.[2][6] Several strategies are employed:

-

Crystal Engineering (Co-crystallization): Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice to be less susceptible to moisture uptake.[1][6][7][25][[“]] This is a highly effective, modern approach.

-

Co-processing with Excipients: Blending the API with hydrophobic or moisture-scavenging excipients can physically shield the drug from ambient humidity.[6][25][[“]]

-

Barrier Methods (Coating/Encapsulation): For solid dosage forms like tablets, applying a film coating with low water permeability acts as a physical barrier to moisture.[1][6][25][[“]]

-

Alternative Salt Forms: While you are working with HCl salts, sometimes exploring other salt forms (e.g., mesylate, tosylate) may yield a crystalline form with lower hygroscopicity.[7][9]

References

-

Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

-

Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]

-

Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

-

ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

-

SG Systems Global. (2025). Karl Fischer Titration – Moisture Analysis. SG Systems Global. [Link]

-

ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

-

GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

-

Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. [Link]

-

Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration. Mettler Toledo. [Link]

-

Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

-

DMPK. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. DMPK. [Link]

-

Reddit. (2017). Drying and Storing Hygroscopic Salts. Reddit. [Link]

-

Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

-

Mitsubishi Chemical. (2025). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™. YouTube. [Link]

-

ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate. [Link]

-

ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

-

Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

-

GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]

-

N/A. (n.d.). Technique: Weighing Objects. N/A. [Link]

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

-

N/A. (n.d.). KARL FISCHER REAGENTS | TECHNICAL MANUAL. N/A. [Link]

-

HepatoChem. (2016). How do you handle hygroscopic salts?. HepatoChem. [Link]

-

University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Chemistry Stack Exchange. (2023). Drying salts with HCl solution. Chemistry Stack Exchange. [Link]

-

Scribd. (n.d.). Ammonium Chloride Corrosion. Scribd. [Link]

-

Drug Development & Delivery. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Development & Delivery. [Link]

-

Jacomex. (n.d.). Laboratory Fume Cupboard vs Glove Box for Chemistry. Jacomex. [Link]

-

Sciencemadness Discussion Board. (2014). Water exchange between different hygroscopic salts. Sciencemadness Discussion Board. [Link]

-

Reddit. (2018). Problem with hydrochloride salt formation/isolation. Reddit. [Link]

-

mulksgrp. (2025). What do we need a glovebox for?. mulksgrp. [Link]

-

PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

-

Comecer. (2010). The difference between a Glove box and an Isolator. Comecer. [Link]

-

N/A. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. N/A. [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

-

PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

-

RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 9. reddit.com [reddit.com]

- 10. genfollower.com [genfollower.com]

- 11. Laboratory Fume Cupboard vs Glove Box for Chemistry [jacomex.com]

- 12. What do we need a glovebox for? | mulksgrp [mulksgrp.ac]

- 13. ossila.com [ossila.com]

- 14. youtube.com [youtube.com]

- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 16. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. mt.com [mt.com]

- 18. selectscience.net [selectscience.net]

- 19. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]

- 20. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 21. How To [chem.rochester.edu]

- 22. researchgate.net [researchgate.net]

- 23. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 24. m-chemical.co.jp [m-chemical.co.jp]

- 25. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 26. consensus.app [consensus.app]

Technical Support Center: Mitigating hERG Channel Interaction in Oxadiazole Drug Design

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists who are leveraging the versatile oxadiazole scaffold in their research. While oxadiazoles are valuable bioisosteres for ester and amide groups, their use can be complicated by off-target interactions with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This interaction can lead to serious cardiotoxicity, making early identification and mitigation of hERG liability a critical step in any drug discovery program.[4][5]

This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you with the knowledge to rationally design, screen, and optimize oxadiazole-containing compounds with a minimized risk of hERG-related cardiotoxicity.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts you need to understand before tackling specific experimental challenges.

Q1: What is the hERG channel, and why is it a critical off-target in drug discovery?

The hERG channel is a voltage-gated potassium ion channel that plays a crucial role in the final repolarization phase of the cardiac action potential.[4][6][7][8] It is responsible for conducting the rapid delayed rectifier potassium current (IKr), which helps reset the heart muscle after each beat.[6][7][8]

Blockade of the hERG channel by small molecules delays this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[6][8][9] This condition, known as Long QT Syndrome (LQTS), can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP), which can cause sudden cardiac death.[4][10]

Due to this severe safety risk, a wide range of drugs have been withdrawn from the market.[11] Consequently, regulatory agencies like the FDA and EMA mandate rigorous hERG assessment for all new chemical entities under the ICH S7B and E14 guidelines.[9][12][13][14][15] This makes hERG liability a major cause of attrition in drug development programs.[11]

Q2: What are the typical molecular features of a hERG channel blocker?

While a diverse array of chemical structures can block hERG, a general pharmacophore has been established. Key features include:

-

A Basic Center: Typically a tertiary amine that is protonated at physiological pH. This positive charge is crucial for interacting with the inner pore of the channel.

-

Hydrophobic/Aromatic Groups: One or more lipophilic, often aromatic, moieties that anchor the molecule within the large, hydrophobic central cavity of the channel.[7]

-

Specific Spatial Arrangement: A defined distance and orientation between the basic center and the hydrophobic groups.

The hERG channel's promiscuity stems from its large and accommodating inner cavity, which features key aromatic residues (Tyrosine 652 and Phenylalanine 656) that form favorable π-π stacking and hydrophobic interactions with drug molecules.[7][10]

Q3: Why are oxadiazoles and other nitrogen-containing heterocycles a concern for hERG interactions?

Oxadiazoles are often used as bioisosteric replacements for amides and esters to improve metabolic stability and other pharmacokinetic properties.[1][2] However, their electronic properties and geometry can inadvertently contribute to the hERG pharmacophore.

The concern arises from several factors:

-

Modulation of Basicity: The oxadiazole ring itself is not basic, but its strong electron-withdrawing nature can influence the pKa of a nearby basic amine, a key feature of many hERG blockers.

-

Lipophilicity and Shape: Oxadiazoles contribute to the overall lipophilicity and shape of a molecule, potentially optimizing its fit within the hERG channel's binding pocket.

-

Dipole Moment: Different oxadiazole isomers (e.g., 1,2,4- vs. 1,3,4-) have distinct charge distributions and dipole moments.[1][3] This can significantly impact properties like lipophilicity, solubility, and interaction with the channel. Studies have shown that 1,3,4-oxadiazole isomers often exhibit lower lipophilicity and a more favorable hERG profile compared to their 1,2,4- counterparts.[1][2][3]

Part 2: Troubleshooting and Experimental Guides

This section addresses specific challenges and provides actionable workflows for your research.

Problem 1: My lead oxadiazole compound shows significant hERG inhibition in an initial screen. What are my first steps?

Discovering hERG activity in a promising lead is a common but serious challenge. A systematic approach is crucial.

Step 1: Confirm the Finding. Ensure the result is not an artifact. Re-test the compound in the same assay. If possible, use an orthogonal assay for confirmation (e.g., if the initial hit was from a binding assay, confirm with a functional electrophysiology assay).

Step 2: Analyze the Structure. Deconstruct your molecule in the context of the known hERG pharmacophore.

-

Does it contain a basic amine?

-

What is its calculated pKa?

-

What is its lipophilicity (LogP/LogD)?

-

Can it adopt a conformation that mimics known hERG blockers?

Step 3: Initiate a Mitigation Strategy. This is a critical decision point. The path forward depends on your program's resources and the compound's overall profile. The workflow below outlines a typical decision-making process.

Problem 2: How can I rationally design oxadiazole-containing molecules with a lower hERG risk from the outset?

Proactive design is far more efficient than reactive troubleshooting. The key is to "design out" the features that favor hERG binding while retaining on-target activity.

Core Strategies:

-

Modulate Basicity (pKa): If a basic nitrogen is required for on-target activity, aim to reduce its pKa. A lower pKa means less of the compound is protonated at physiological pH, reducing the key electrostatic interaction with the channel.

-

Tactics: Introduce electron-withdrawing groups near the basic center (e.g., fluorine) or replace a piperidine ring with a morpholine or piperazine.[16] The ziritaxestat program successfully used a piperidine-to-piperazine switch to lower pKa by two orders of magnitude and resolve a hERG issue.[16][17]

-

-

Reduce Lipophilicity (LogD): High lipophilicity promotes partitioning into the cell membrane and interaction with the hydrophobic hERG pore.

-

Tactics: Introduce polar functional groups (e.g., hydroxyls, amides), replace lipophilic aromatic rings with more polar heteroaromatics (like pyridines), or add a carboxylic acid to create a zwitterion.[16][18] The development of fexofenadine from terfenadine is a classic example of this zwitterionic strategy.[16]

-

-

Introduce Steric Hindrance: Disrupt the molecule's ability to adopt the optimal binding conformation within the hERG channel.

-

Tactics: Add bulky groups near the basic center or on the aromatic moieties. This can create a steric clash with the channel pore residues, reducing binding affinity.

-

-

Isomer Selection: As noted, 1,3,4-oxadiazoles generally have more favorable physicochemical properties, including lower lipophilicity and reduced hERG liability, compared to 1,2,4-oxadiazoles.[1][3][19] When the scaffold allows, prioritizing the 1,3,4-isomer is a sound design strategy.

Problem 3: My in silico model predicted my compound was safe, but the patch-clamp assay showed significant hERG inhibition. Why is there a discrepancy?

This is a common and important scenario that highlights the roles and limitations of different assay types. In silico models are excellent for high-throughput screening and prioritization, but they are not a substitute for experimental validation.

Reasons for Discrepancy:

-

Model Limitations: Computational models are only as good as the data they were trained on.[18]

-

Chemical Space: If your oxadiazole scaffold is novel or not well-represented in the model's training set, the prediction may be inaccurate.[18]

-

Algorithm Bias: Different machine learning algorithms (e.g., SVM, GCN) can have different strengths and weaknesses, and their predictive accuracy can vary.[20][21] Published models report accuracies ranging from 58% to over 90% on external validation sets, showing significant variability.[20][22]

-

-

Assay Sensitivity: Manual patch-clamp electrophysiology is the "gold standard" for measuring ion channel function and is highly sensitive and quantitative.[23][24] It directly measures the flow of ions through the channel in real-time. In silico models provide a statistical prediction of binding, not a direct measure of functional block.

-

Compound Properties: Poor solubility can be a confounding factor. In an automated patch-clamp well, a compound might precipitate, leading to an underestimation of its true potency.[23][24] This is a factor not typically captured by computational models.

Best Practice: Use in silico tools as a preliminary filter to flag potentially high-risk compounds. However, all compounds progressing in a lead optimization program must be tested experimentally, preferably using the gold-standard patch-clamp technique.[25]

Experimental Protocol Spotlight: Automated Patch-Clamp (APC) Assay for hERG

Automated patch-clamp is the workhorse for medium-to-high throughput hERG functional testing in drug discovery.[23][24]

Objective: To determine the concentration-dependent inhibition of the hERG (IKr) current by a test compound and calculate its IC50 value.

Materials:

-

HEK293 or CHO cell line stably expressing the hERG channel.[26]

-

Automated patch-clamp system (e.g., QPatch, SyncroPatch).[26]

-

Extracellular and intracellular solutions (specific compositions vary by instrument).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Positive control (e.g., E-4031, a potent hERG blocker).[27]

-

Negative control (vehicle, e.g., 0.1% DMSO).

Methodology (General Workflow):

-

Cell Preparation: Culture hERG-expressing cells to optimal confluency. On the day of the experiment, harvest the cells and prepare a single-cell suspension at the required density for the APC platform.

-

System Priming: Prime the APC instrument's fluidics with the appropriate intracellular and extracellular solutions.

-

Compound Plate Preparation: Prepare a multi-well plate containing serial dilutions of the test compound, positive control, and vehicle control. Typically, concentrations might range from 0.1 to 30 µM.[26]

-

Experiment Initiation:

-

Voltage Protocol & Recording:

-

A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A common protocol involves a depolarizing step to open the channels, followed by a repolarizing step (or step-ramp) where the peak tail current is measured.[23][27]

-

Establish a stable baseline recording of the hERG current.

-

-

Compound Application: The system sequentially applies the vehicle control, followed by increasing concentrations of the test compound. The current is recorded at each concentration after a sufficient incubation period.

-

Data Analysis:

-

Measure the peak tail current at each compound concentration.

-

Normalize the current at each concentration to the baseline (vehicle) current to calculate the percent inhibition.

-

Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[27]

-

Self-Validation and Quality Control:

-

The positive control (e.g., E-4031) must yield an IC50 value within the historically accepted range for the laboratory.

-

The negative (vehicle) control should show minimal inhibition (typically <5%).

-

Seal resistance and baseline current amplitude must meet predefined quality control thresholds (e.g., Rseal > 100 MΩ, Pre-compound current > 200 pA).[26]

Data Summary Table: Comparison of hERG Assay Platforms

| Assay Type | Throughput | Cost per Sample | Physiological Relevance | Key Application |

| In Silico Modeling | Very High | Very Low | Low (Predictive) | Early screening, library filtering[28] |

| Radioligand Binding | High | Low | Medium (Measures binding, not function) | High-throughput screening (HTS) |

| Automated Patch Clamp | Medium | Medium | High (Functional) | Lead optimization, IC50 determination[23] |

| Manual Patch Clamp | Low | High | Very High (Gold Standard) | Mechanism of action, regulatory studies[25] |

| hiPSC-Cardiomyocytes | Low-Medium | High | Very High (Integrated cellular system) | Investigating pro-arrhythmic risk[14] |

References

-

Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]

-

Stansfeld, P. J., et al. (2017). Towards a structural view of drug binding to hERG K+ channels. PMC - NIH. Available at: [Link]

-

Kuda, A., & Klabunde, T. (2022). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. Available at: [Link]

-

Wang, S., et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances. Available at: [Link]

-

Bilodeau, M. T. (2008). Editorial [Hot topic: Medicinal Chemistry Strategies to Minimize hERG Channel Effects]. Bentham Science Publishers. Available at: [Link]

-

Inotiv. (2025). Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Available at: [Link]

-

Perry, M., & Vandenberg, J. (2019). An Update on the Structure of hERG. Frontiers in Pharmacology. Available at: [Link]

-

Mitcheson, J. S. (2004). Drug binding to HERG channels: evidence for a 'non-aromatic' binding site for fluvoxamine. British Journal of Pharmacology. Available at: [Link]

-

Roden, D. M. (2010). Cardiac Safety in Clinical Trials. Journal of Clinical Pharmacology. Available at: [Link]

-

Gintant, G., et al. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. The Journal of Clinical Pharmacology. Available at: [Link]

-

Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link]